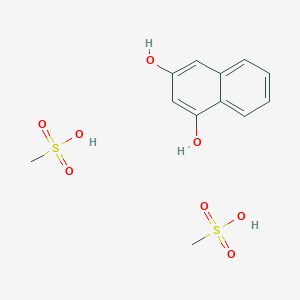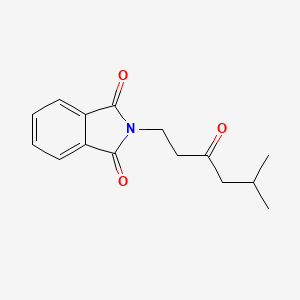
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitropropyl groups attached to a decane-1,10-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine typically involves the reaction of decane-1,10-diamine with 2-methyl-2-nitropropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also incorporate advanced purification techniques, such as distillation or crystallization, to achieve the desired quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitropropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new compounds with different functional groups replacing the nitropropyl groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine involves its interaction with specific molecular targets and pathways. The nitropropyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine can be compared with other similar compounds, such as:
N,N’-Bis(2-methyl-2-nitropropyl)-1,6-hexanediamine: Similar structure but with a hexane backbone instead of decane.
N,N’-Bis(2-methyl-2-nitropropyl)-1,2-ethanediamine: Similar structure but with an ethane backbone instead of decane.
N,N’-Bis(2-methyl-2-nitropropyl)-1,4-butanediamine: Similar structure but with a butane backbone instead of decane.
The uniqueness of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine lies in its longer decane backbone, which can influence its chemical and biological properties, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
114136-89-9 |
|---|---|
Molekularformel |
C18H38N4O4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
N,N'-bis(2-methyl-2-nitropropyl)decane-1,10-diamine |
InChI |
InChI=1S/C18H38N4O4/c1-17(2,21(23)24)15-19-13-11-9-7-5-6-8-10-12-14-20-16-18(3,4)22(25)26/h19-20H,5-16H2,1-4H3 |
InChI-Schlüssel |
MJWWDQLTMGMCOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNCCCCCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)
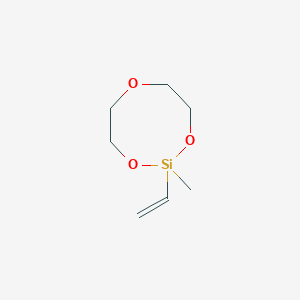
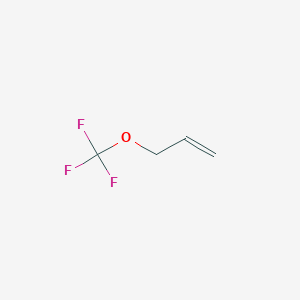

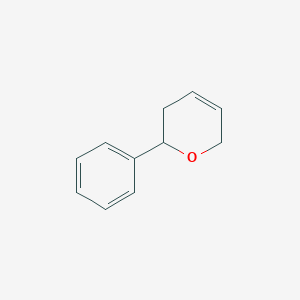
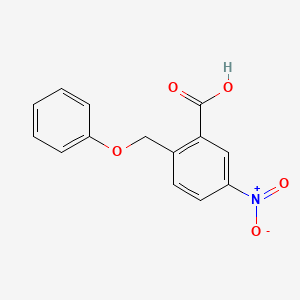
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
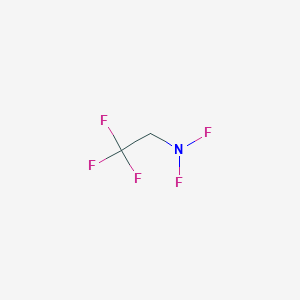
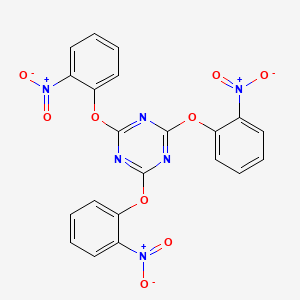
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)

